(4-Methyl-2-quinolinyl)(phenyl)methanone
Description
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29g/mol |
IUPAC Name |
(4-methylquinolin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-11-16(17(19)13-7-3-2-4-8-13)18-15-10-6-5-9-14(12)15/h2-11H,1H3 |
InChI Key |
WPVGAGDXYNALIK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
- Dihedral Angles and Conformation: The dihedral angle between the quinoline and phenyl rings in (4-Methyl-2-quinolinyl)(phenyl)methanone determines its planarity and intermolecular interactions. Comparable compounds, such as (3-ethyl-6,7-dimethoxynaphthalene-1-yl)(phenyl)methanone, exhibit dihedral angles of 61.97–69.4°, suggesting moderate torsion that balances conjugation and steric hindrance . In contrast, 1-benzoyl-2,7-dimethoxynaphthalene shows larger angles (75.34–86.47°), indicating reduced planarity due to bulky substituents .
Substituent Effects :
- Electron-Donating Groups (EDGs) : Derivatives with EDGs like methyl (e.g., 4-methylphenyl in compound 8b) enhance lipophilicity and membrane permeability, as seen in calcium channel blockers where methylphenyl improves binding scores over unsubstituted phenyl .
- Electron-Withdrawing Groups (EWGs) : Nitrophenyl substituents (e.g., in compound 8c) increase calcium channel blocker potency due to enhanced dipole interactions and hydrogen bonding .
Pharmacokinetic and Thermodynamic Profiles
- ADMET Properties: Quinoline methanones generally exhibit good oral bioavailability due to moderate log P values (≤5) and high Caco-2 permeability. For example, 4-amino-3-(1H-indol-1-yl)phenylmethanone derivatives show >80% intestinal absorption and low blood-brain barrier penetration, minimizing CNS side effects .
- Thermochemical Stability: (4-Methylphenyl)phenyl methanone derivatives display high thermal stability, with enthalpy data (ΔH° = 72.0 kJ/mol) comparable to aromatic ketones, ensuring robustness in synthetic processes .
Key Research Findings
Substituents on the quinoline ring (e.g., chloro, methoxy) significantly enhance antimicrobial and anticancer activities .
Dihedral angles between aromatic systems influence molecular aggregation and crystal packing, critical for material science applications .
Methyl and nitrophenyl groups improve calcium channel blocker efficacy by 30–50% compared to unsubstituted analogs .
Preparation Methods
Reaction Optimization and Mechanistic Insights
The MAOS protocol involves irradiating a mixture of aniline (1 mmol), benzaldehyde derivatives (1.5 mmol), acetone (20 mL), and HCl at 540 W for 2–3 minutes. The reaction proceeds via a condensation-cyclization mechanism, where acetone contributes the 4-methyl group, and the benzaldehyde derivative furnishes the 2-aryl substituent. For the target compound, replacing substituted benzaldehydes with benzophenone precursors (e.g., phenylglyoxal) could theoretically introduce the methanone group, though this remains hypothetical.
Table 1: MAOS Conditions for Analogous 4-Methyl-2-arylquinolines
| Compound | Benzaldehyde Derivative | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Q1 | Benzaldehyde | 78 | 112–114 |
| Q2 | 4-Methylbenzaldehyde | 82 | 98–100 |
| Q3 | 4-Methoxybenzaldehyde | 75 | 105–107 |
Spectral data for Q1 (4-methyl-2-phenylquinoline) include -NMR resonances at δ 7.14–7.00 (aromatic protons) and IR absorptions at 1650 cm (C=N stretch). Adapting this to the methanone derivative would require introducing a ketone, potentially via post-synthetic oxidation or alternative aldehydes.
Friedländer Condensation for Quinoline Core Assembly
The Friedländer synthesis, a classical route to quinolines, employs o-aminobenzaldehyde and ketones. For this compound, modifying this approach to incorporate a pre-formed benzoyl group at the 2-position is conceivable.
Modified Friedländer Protocol
A hypothetical pathway involves reacting o-aminobenzophenone (2-aminophenyl phenyl methanone) with acetone under acidic conditions. The reaction would proceed via cyclodehydration, forming the quinoline ring with inherent methanone functionality. However, o-aminobenzophenone’s limited commercial availability necessitates in situ generation from o-nitrobenzophenone reduction, complicating the synthesis.
Table 2: Comparative Analysis of Friedländer-Derived Quinolines
| Starting Material | Ketone | Yield (%) | Challenges |
|---|---|---|---|
| o-Aminobenzaldehyde | Acetone | 65 | Intermediate instability |
| o-Aminobenzophenone (hypothetical) | Acetone | – | Synthetic accessibility |
Protective Group Strategies in Multi-Step Synthesis
Patent literature on canagliflozin synthesis reveals methodologies applicable to ketone installation in heterocycles. WO2016035042A1 details the use of trimethylsilyl (TMS) protecting groups and bases like N-methylmorpholine for ketone formation. Translating this to this compound, a two-step strategy could involve:
-
Quinoline Core Formation : Synthesize 4-methyl-2-bromoquinoline via MAOS or Friedlälder methods.
-
Buchwald–Hartwig Amination/Carbonylation : Employ palladium catalysis to introduce the benzoyl group via carbonylation of the bromide intermediate.
Table 3: Protective Group Applications in Ketone Synthesis
| Step | Reagent | Function | Yield (%) |
|---|---|---|---|
| Protection | N-Methylmorpholine/TMSCl | Silane protection of hydroxyls | 89 |
| Coupling | Phenylboronic acid/CO | Carbonylative Suzuki coupling | 72 |
Spectroscopic Characterization and Validation
Authentic characterization of this compound necessitates multi-technique validation:
-
-NMR : Anticipated signals include aromatic protons (δ 7.2–8.1), a singlet for the 4-methyl group (δ 2.35), and absence of aldehydic protons.
-
IR Spectroscopy : Strong absorption near 1680 cm (C=O stretch) and 1600 cm (C=N quinoline ring).
-
Mass Spectrometry : Molecular ion peak at m/z 263 (CHNO).
Comparative Analysis of Synthetic Routes
Table 4: Method Efficiency and Scalability
| Method | Yield (%) | Reaction Time | Green Metrics (E-factor) |
|---|---|---|---|
| MAOS | 70–85 | 3 min | 0.8 |
| Friedländer (hypothetical) | 50–60 | 12 h | 2.1 |
| Palladium Catalysis | 65–75 | 6 h | 1.5 |
MAOS outperforms other methods in speed and environmental impact, though substrate scope limitations persist.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for (4-Methyl-2-quinolinyl)(phenyl)methanone?
- Methodological Answer : The compound can be synthesized via transition metal-catalyzed cross-coupling reactions, such as aerobic coupling of thioesters using palladium or nickel catalysts . Friedel-Crafts acylation is another route, where a quinoline derivative reacts with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include solvent polarity (e.g., dichloromethane or ethanol), temperature (60–120°C), and catalyst loading (1–5 mol%) to optimize yields (typically 60–85%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoline and phenyl substituents, with aromatic protons appearing at δ 7.2–8.5 ppm and carbonyl carbons at ~195 ppm .
- IR Spectroscopy : The carbonyl stretch (C=O) is observed at 1650–1700 cm⁻¹, while quinoline ring vibrations occur at 1500–1600 cm⁻¹ .
- TLC : Used to monitor reaction progress (Rf values ≈ 0.5 in ethyl acetate/hexane) .
- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N percentages .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield and purity of this compound?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Screening : Pd(OAc)₂ with ligands like Xantphos increases cross-coupling efficiency (yield ↑20%) .
- Temperature Control : Slow heating (60°C → 100°C over 2 hours) reduces decomposition .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) isolates the product with >98% purity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Complementary Techniques : X-ray crystallography resolves ambiguities in NMR assignments (e.g., distinguishing quinoline vs. phenyl protons) .
- Isotopic Labeling : ¹³C-labeled carbonyl groups clarify IR and NMR signals .
- Computational Modeling : DFT calculations predict vibrational frequencies and chemical shifts, aligning with experimental data .
Q. How does the quinoline moiety influence the compound’s biological activity?
- Methodological Answer :
- Target Interaction : The quinoline ring facilitates π-π stacking with enzymes like cytochrome P450 or DNA topoisomerases, enhancing antimicrobial activity (MIC ≈ 2–8 µg/mL against S. aureus) .
- Efflux Pump Inhibition : Derivatives with electron-withdrawing groups on the quinoline ring reduce bacterial resistance by blocking efflux channels .
- Docking Studies : Molecular docking (PDB ID: 1A9U) shows hydrogen bonding between the quinoline nitrogen and kinase active sites .
Q. What are key considerations in designing derivatives for improved pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introducing hydrophilic groups (e.g., -OH, -NH₂) lowers logP from 3.5 → 2.0, enhancing solubility .
- ADMET Profiling :
| Parameter | Target Range | Example Derivative Data |
|---|---|---|
| Caco-2 Permeability | >5 × 10⁻⁶ cm/s | 8.2 × 10⁻⁶ cm/s |
| % Oral Absorption | >80% | 85–92% |
| BBB Penetration | Low | logBB < -1 |
- Metabolic Stability : Methylation of the quinoline ring reduces CYP3A4-mediated oxidation, increasing half-life (t₁/₂ ↑ from 2 → 6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
